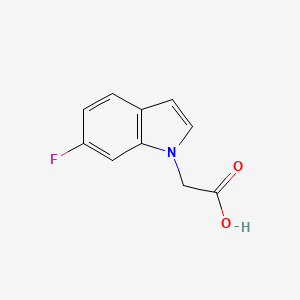

2-(6-Fluoro-1H-indol-1-yl)acetic acid

描述

Historical and Contemporary Significance of the Indole (B1671886) Scaffold in Pharmaceutical Research

Historically, the indole scaffold has been at the heart of numerous landmark discoveries in pharmacology. nih.gov Nature itself provides a rich library of indole-containing compounds with profound physiological effects. For instance, the neurotransmitter serotonin (B10506), which plays a crucial role in mood regulation, and the hormone melatonin, which governs circadian rhythms, both feature the indole core. researchgate.net This natural precedent spurred chemists to explore the therapeutic potential of synthetic indole derivatives.

In contemporary pharmaceutical research, the indole scaffold continues to be a focal point for the development of novel drugs across a wide spectrum of therapeutic areas. chemimpex.comacs.org Its versatility is showcased by the diverse biological activities exhibited by indole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov This wide-ranging bioactivity has led to the development of numerous indole-based drugs.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Inhibition of cyclooxygenase (COX) enzymes |

| Sumatriptan | Antimigraine Agent | Serotonin (5-HT1B/1D) receptor agonist |

| Ondansetron | Antiemetic | Serotonin (5-HT3) receptor antagonist |

| Sunitinib | Anticancer Agent | Tyrosine kinase inhibitor |

| Vincristine | Anticancer Agent | Mitotic inhibitor |

Overview of Fluorine Substitution in Bioactive Molecules and its Pharmacological Implications

The introduction of fluorine into bioactive molecules is a widely employed strategy in modern drug design to enhance their pharmacological properties. researchgate.net The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. ontosight.ai

One of the primary benefits of fluorination is the improvement of metabolic stability. researchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes. This can lead to a longer half-life and improved bioavailability of a drug. mdpi.com

Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its acidity or basicity (pKa) and its ability to form hydrogen bonds. acs.org This can lead to enhanced binding affinity for its target receptor. ontosight.ai Fluorine substitution can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. sigmaaldrich.comnih.gov

| Property | Consequence of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond |

| Binding Affinity | Can be enhanced through altered electronic interactions |

| Lipophilicity | Often increased, potentially improving membrane permeability |

| pKa | Can be modulated, affecting ionization at physiological pH |

Rationale for Investigating 2-(6-Fluoro-1H-indol-1-yl)acetic acid and its Fluorinated Indole Acetic Acid Derivatives

The rationale for the focused investigation of this compound and its derivatives stems from a logical convergence of the principles outlined above. The indole-1-acetic acid scaffold itself is a known pharmacophore with a history of biological relevance, notably as a plant hormone (auxin) and as a structural motif in various synthetic bioactive compounds. The strategic placement of a fluorine atom at the 6-position of the indole ring is a deliberate design choice aimed at leveraging the well-established benefits of fluorination. ontosight.ai

The investigation into this specific compound is driven by the hypothesis that the 6-fluoro substitution will impart advantageous properties to the parent indole-1-acetic acid molecule. Researchers anticipate that this modification could lead to:

Enhanced Biological Potency: The electron-withdrawing nature of the fluorine atom at the 6-position can modulate the electronic distribution of the entire indole ring system, potentially leading to stronger interactions with biological targets.

Improved Pharmacokinetic Profile: The introduction of fluorine is expected to block potential sites of metabolism on the benzene (B151609) portion of the indole ring, thereby increasing the metabolic stability and in vivo half-life of the compound. researchgate.net

Favorable Lipophilicity: The fluorine substituent is likely to increase the lipophilicity of the molecule, which could enhance its absorption and distribution within the body.

By systematically synthesizing and evaluating this compound and other fluorinated indole acetic acid derivatives, medicinal chemists aim to explore the structure-activity relationships within this chemical space. The goal is to identify novel compounds with optimized therapeutic potential, potentially leading to the development of new drugs with improved efficacy and pharmacokinetic properties. The 6-fluoroindole (B127801) core, in particular, is utilized as a key intermediate in the synthesis of a variety of pharmaceuticals, including those targeting neurological disorders and cancer. chemimpex.comnordmann.global The unique properties conferred by the fluorine atom can significantly enhance the biological activity of the resulting drug molecules. nordmann.global

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(6-fluoroindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPVRQIYZWPBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424662 | |

| Record name | (6-Fluoro-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887685-54-3 | |

| Record name | (6-Fluoro-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Investigations and Conformational Analysis of 2 6 Fluoro 1h Indol 1 Yl Acetic Acid Analogues

Theoretical and Experimental Structural Elucidation Methodologies

The elucidation of the precise three-dimensional arrangement of atoms in 2-(6-Fluoro-1H-indol-1-yl)acetic acid and its analogues relies on a synergistic approach combining experimental techniques with computational modeling. Experimental methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct observational data on molecular structure in different states, while theoretical calculations offer a deeper understanding of the forces governing these structures.

X-ray Crystallography Studies for Solid-State Conformations

X-ray crystallography stands as the definitive method for determining the precise atomic coordinates of a molecule in its solid, crystalline state. This technique provides unambiguous evidence of bond lengths, bond angles, and the torsional angles that define the molecule's conformation. For indole (B1671886) acetic acid analogues, crystallographic studies reveal how the molecule arranges itself to achieve maximum stability within the crystal lattice.

Table 1: Representative Crystallographic Data for an Indole Derivative Analogue Note: This table is illustrative, based on typical data obtained for related heterocyclic compounds, as specific data for the target compound is not available.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 5.67 |

| c (Å) | 19.82 |

| β (°) | 95.3 |

| Z (molecules/cell) | 4 |

| Key H-bond (D-H···A) | O-H···O |

| H-bond distance (Å) | 2.65 |

Advanced NMR Spectroscopic Studies for Solution-State Conformation and Dynamics

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution, which often better represents the physiological environment. Advanced NMR techniques provide detailed information on the conformational preferences and flexibility of this compound analogues.

One-dimensional ¹H and ¹³C NMR spectra are used for initial structure confirmation. rsc.orgnih.gov For instance, in ¹H NMR, characteristic broad singlets in the range of δ 10.50–12.0 ppm and δ 9.5–8.5 ppm can confirm the presence of CONH and NH protons, respectively, in related amide derivatives. rsc.org In ¹³C NMR, indole ring carbons typically appear in the δ 111–137 ppm region. rsc.org

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. acs.orgmdpi.com NOESY detects through-space interactions between protons that are close to each other (typically <5 Å), allowing for the determination of the relative orientation of different parts of the molecule, such as the acetic acid side chain relative to the indole ring. acs.org The presence or absence of specific NOE cross-peaks can help distinguish between different rotational conformers. This information is vital for understanding how the molecule pre-organizes in solution, which can impact its interaction with biological targets. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for an Indole Acetic Acid Analogue in CDCl₃ Note: This table is based on data for a related compound, 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid, to illustrate typical chemical shifts. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Ar-H | 7.38 | d | 7.0 |

| Ar-H | 7.32 | t | 7.4 |

| Ar-H | 7.28-7.24 | m | - |

| Ar-H | 7.21-7.16 | m | - |

| Ar-H | 7.11-7.07 | m | - |

| Ar-H | 6.83 | dd | 8.3, 2.5 |

| -CH₂- (benzyl) | 5.03 | s | - |

| -CH₂- (acetyl) | 3.84 | s | - |

Conformational Landscapes and Energy Minimization Studies

Computational chemistry provides essential tools for exploring the full range of possible conformations that a molecule like this compound can adopt. These theoretical studies complement experimental data by providing a detailed map of the molecule's potential energy surface, often referred to as its conformational landscape.

Energy minimization studies and conformational searches are performed using molecular mechanics or quantum mechanics methods to identify stable, low-energy conformers. researchgate.net For molecules with flexible side chains, like indole acetic acids, multiple low-energy conformations often exist. nih.gov The analysis focuses on the torsional angles that define the orientation of the acetic acid group relative to the indole ring.

Studies on the simpler analogue, acetic acid, show that the relative energy difference between the syn and anti conformations of the carboxylic acid group is not very large, particularly in aqueous conditions. nih.gov While the syn conformation is often the preferred state, the anti state may also be present in solution. nih.gov For indole-3-acetic acid, the orientation of the side chain relative to the indole ring plane defines the key conformers. researchgate.net These theoretical models can predict the relative populations of different conformers at a given temperature, providing a dynamic picture of the conformational equilibrium.

Table 3: Calculated Relative Energies of Acetic Acid Conformers Source: Adapted from theoretical studies on acetic acid. nih.gov

| Conformation | Method | Phase | Relative Energy (kcal/mol) |

|---|---|---|---|

| syn | QM (HF/6-31G*) | Gas | 0.00 (Reference) |

| anti | QM (HF/6-31G*) | Gas | 4.7 |

| syn | QM (TPSSh-D3BJ) | Gas | 0.00 (Reference) |

| anti | QM (TPSSh-D3BJ) | Gas | 6.2 |

| syn | QM (TPSSh-D3BJ) + COSMO | Aqueous | 0.00 (Reference) |

| anti | QM (TPSSh-D3BJ) + COSMO | Aqueous | 4.3 |

By integrating X-ray, NMR, and computational data, a robust model of the structural and dynamic properties of this compound and its analogues can be developed. This comprehensive understanding is fundamental for rationalizing their chemical behavior and designing new derivatives with tailored properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indole-3-Acetic Acid |

| Acetic acid |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid |

| Tyrosine |

| Tryptophan |

Computational Chemistry and Molecular Modeling of 2 6 Fluoro 1h Indol 1 Yl Acetic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for predicting the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and vibrational characteristics of molecules like 2-(6-Fluoro-1H-indol-1-yl)acetic acid.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to calculate the optimized molecular geometry, electronic properties, and vibrational frequencies of molecules. researchgate.net For indole (B1671886) derivatives, DFT methods such as B3LYP with basis sets like 6-31G or 6-311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netniscpr.res.in

The process begins with geometry optimization, where the theory calculates the lowest energy conformation of the molecule. This provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov Following optimization, vibrational frequency analysis is performed. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure. researchgate.net The potential energy distribution (PED) is often calculated to provide a detailed assignment of the fundamental vibrational modes. researchgate.net

Table 1: Representative DFT-Calculated Parameters for an Indole Acetic Acid Analogue

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (Carboxyl) | The length of the carbonyl double bond. | ~1.21 Å |

| C-O (Carboxyl) | The length of the carboxyl single bond. | ~1.34 Å |

| N-C (Ring) | The length of the nitrogen-carbon bond within the indole ring. | ~1.38 Å |

| Vibrational Frequencies (cm⁻¹) | ||

| ν(C=O) | Stretching vibration of the carbonyl group. | ~1750-1780 cm⁻¹ |

| ν(O-H) | Stretching vibration of the hydroxyl group. | ~3500-3600 cm⁻¹ |

| ν(N-H) | Stretching vibration of the indole N-H group (if unsubstituted). | ~3400-3500 cm⁻¹ |

Note: These are typical values for indole-based acetic acids and serve as illustrative examples. Actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It is plotted onto the molecule's electron density surface to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.

The MEP map uses a color spectrum to represent different potential values.

Red and Yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the carboxylic acid group and the fluorine atom due to their high electronegativity.

Blue regions indicate positive electrostatic potential, which is electron-deficient and represents sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton of the carboxyl group.

Green regions represent neutral or zero potential.

This analysis is crucial for understanding how the molecule might interact with biological receptors or other reactants.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. acs.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability. In indole derivatives, the HOMO is often distributed over the electron-rich indole ring system. acs.org

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting ability. The LUMO in these structures is often located on the acceptor part of the molecule. acs.org

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. niscpr.res.in

Natural Bond Orbital (NBO) analysis provides further detail on intramolecular bonding and interactions. It examines charge transfer between filled donor orbitals and empty acceptor orbitals within the molecule, quantifying the stability derived from these hyperconjugative interactions.

Table 2: Example Frontier Molecular Orbital Data for Indole Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Indole Hydrazone (SM-1) | -6.21 | -2.97 | 3.24 | acs.org |

| Indole Hydrazone (SM-2) | -6.22 | -3.00 | 3.22 | acs.org |

| Indole Hydrazone (SM-3) | -6.29 | -3.04 | 3.25 | acs.org |

Data is illustrative of the types of values obtained for complex indole derivatives.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jocpr.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

Docking simulations place the ligand into the active site of a protein and score the different poses based on how well they fit. This process reveals the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions include:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking

Salt bridges

For example, studies on a series of indol-1-yl acetic acids as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists revealed that the orientation of the ligand is critical for activity. nih.govacs.org The molecular docking in this study showed that the acidic head group of the indol-1-yl acetic acid interacts with key polar residues in the binding site, while the hydrophobic tail part of the molecule engages in extensive hydrophobic interactions with the protein, which is crucial for potent activity. nih.govdrugbank.com

Table 3: Illustrative Ligand-Protein Interactions for Indol-1-yl Acetic Acid Analogues with PPARγ

| Interaction Type | Key Amino Acid Residues | Ligand Moiety Involved |

|---|---|---|

| Hydrogen Bonding | Ser, Tyr, His | Carboxylic acid head group |

| Hydrophobic Interactions | Ile, Phe, Leu, Val | Hydrophobic tail group |

This table is a generalized representation based on findings for indol-1-yl acetic acid agonists. nih.govacs.org

Prediction of Binding Affinities and Energetics

A primary goal of molecular docking is to estimate the binding affinity of a ligand to its target. This is achieved through scoring functions that calculate a score or binding energy (often in kcal/mol) for each docked pose. A lower (more negative) binding energy generally indicates a more stable complex and higher binding affinity.

These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. The study on indol-1-yl acetic acid PPARγ agonists successfully used this approach to design compounds with high potency, demonstrating a correlation between the predicted binding interactions and the observed biological activity. nih.govacs.org The intensive hydrophobic interactions predicted by docking were found to be a key contributor to the high affinity of the most potent compounds. nih.gov

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful method for investigating the dynamic interactions between a ligand, such as this compound, and its biological target. ossila.com This computational technique models the movement of atoms and molecules over time, providing a detailed view of the conformational changes and binding stability of the ligand-protein complex. researchgate.net

Furthermore, MD simulations can elucidate the energetic aspects of binding. The interaction energy between the ligand and the protein can be calculated, providing a quantitative measure of the binding affinity. nih.gov This information is crucial for comparing the binding of different analogues and for identifying modifications that could enhance the interaction with the target. By understanding the dynamic nature of these interactions, researchers can design analogues of this compound with improved binding kinetics and efficacy.

In Silico Screening and Virtual Library Design for Analogues

In silico screening and the design of virtual libraries are essential components of modern drug discovery, allowing for the rapid evaluation of large numbers of compounds before their synthesis. vibrantpharma.com Starting with the core structure of this compound, virtual libraries of analogues can be generated by systematically modifying various parts of the molecule. These modifications can include changes to the substituents on the indole ring or alterations to the acetic acid side chain.

Once a virtual library is created, these compounds can be screened against a biological target using techniques like molecular docking. chemscene.com This process predicts the preferred orientation of a ligand when bound to a receptor, providing a score that estimates the binding affinity. chemscene.com This allows for the prioritization of compounds that are most likely to be active, significantly streamlining the drug discovery process.

The design of these virtual libraries can be guided by quantitative structure-activity relationship (QSAR) models. QSAR studies aim to correlate the chemical structure of a compound with its biological activity. vibrantpharma.com For indole-based compounds, QSAR models can help identify the key structural features that contribute to their therapeutic effects. This knowledge can then be used to design new analogues with enhanced activity and improved pharmacokinetic properties.

Theoretical Physicochemical Property Predictions relevant to biological activity

The biological activity of a compound is heavily influenced by its physicochemical properties. Computational methods allow for the prediction of these properties, providing valuable information for the design of new drug candidates. Key properties include lipophilicity, polar surface area, the number of rotatable bonds, and hydrogen bonding characteristics. vibrantpharma.com

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's ability to dissolve in fatty or non-polar environments. This property is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's ability to permeate cell membranes and is correlated with oral bioavailability.

Rotatable Bonds are an indicator of molecular flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability.

Hydrogen Bonding Characteristics (the number of hydrogen bond donors and acceptors) are critical for the interaction of a drug with its target protein and also influence its solubility and permeability.

Below is a table of predicted physicochemical properties for a close analogue of the target compound, 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid, which provides a reasonable estimation for the properties of this compound.

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 53.09 Ų |

| Lipophilicity (LogP) | 2.24 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

Structure Activity Relationship Sar Studies of 2 6 Fluoro 1h Indol 1 Yl Acetic Acid Derivatives

Impact of Fluorine Substitution on Biological Activity, Selectivity, and Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.comresearchgate.net The substitution of a hydrogen atom with fluorine can profoundly affect a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn influences its biological activity and selectivity. nih.gov

Biological Activity: In the context of indole (B1671886) derivatives, fluorine substitution can lead to enhanced potency. The fluorine atom at the C-6 position of the indole ring, as in the parent compound, is particularly noteworthy. The high electronegativity of fluorine can alter the electron density of the indole ring system, potentially improving its binding affinity to target proteins. tandfonline.com Studies on various indole-based compounds have shown that a fluorine atom at the C-6 position can increase gyrase-complex binding in bacteria by a significant margin compared to non-fluorinated analogs. tandfonline.com In a series of indole-linked sulfonamides, derivatives with fluorine substitutions demonstrated potent inhibitory activity against mycobacterial strains. acs.org Similarly, research on indole-chalcone compounds found that a 6-fluoro-1H-indole moiety was a key feature in derivatives showing potent cytotoxic activity against metastatic colorectal cancer cells. nih.gov

Selectivity: Fluorine substitution can also modulate the selectivity of a compound for its biological target. In one study on indolyl-tetramethylcyclopropyl ketones, substitutions on the indole ring, including with fluorine, led to improved binding selectivity for the CB2 cannabinoid receptor over the CB1 receptor. researchgate.net The precise placement of the fluorine atom is critical, as different positional isomers can have vastly different selectivity profiles.

Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. chemimpex.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by oxidative enzymes like cytochrome P450. tandfonline.com For indole derivatives, a common site of metabolic attack is hydroxylation on the benzene (B151609) portion of the ring system. nih.gov Placing a fluorine atom at a susceptible position, such as C-6, can block this metabolic pathway, thereby prolonging the compound's half-life and increasing its bioavailability. tandfonline.comnih.gov This strategy has been successfully employed to improve the in vivo potency of various drug candidates. tandfonline.com

The table below summarizes the general effects of fluorine substitution on indole derivatives based on findings from related compound series.

| Property | Effect of Fluorine Substitution | Rationale | Source(s) |

| Biological Activity | Often increased potency | Alters electronic properties, enhancing target binding affinity. | tandfonline.comnih.gov |

| Target Selectivity | Can be improved | Modifies molecular conformation and electronic interactions. | researchgate.net |

| Metabolic Stability | Significantly increased | C-F bond is stronger than C-H, blocking oxidative metabolism. | tandfonline.comnih.gov |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, affecting membrane permeation. | tandfonline.com |

| Acidity/Basicity (pKa) | Can be altered | Strong electron-withdrawing effect influences nearby functional groups. | tandfonline.comnih.gov |

Role of the Indole Nitrogen Acetic Acid Moiety in Target Interaction

The indole-acetic acid framework is a critical pharmacophore. While many studies focus on derivatives of indole-3-acetic acid (IAA), the naturally occurring plant auxin, the placement of the acetic acid group on the indole nitrogen (N-1 position) creates a distinct class of compounds with unique properties. drugbank.comwikipedia.org

The N-1 acetic acid moiety serves as a crucial anchor for binding to target proteins. The carboxylic acid group, being ionizable at physiological pH, can form strong ionic bonds or hydrogen bonds with basic amino acid residues (such as lysine (B10760008) or arginine) in a receptor's binding pocket. This interaction is often essential for the compound's biological activity. rsc.orgnih.gov

In a study of indole acetic acid sulfonate derivatives designed as ectonucleotidase inhibitors, the pharmacophore responsible for the primary inhibitory activity was identified as the combination of the indole ring, a carboxamide group, and a sulfonate group. nih.govresearchgate.net This highlights the importance of an acidic or acidic-mimicking moiety for potent biological function. The spatial orientation of the carboxylic acid relative to the indole ring, dictated by its attachment to the N-1 position, is a key determinant of how the molecule fits into a binding site and interacts with its target. The flexibility of the acetic acid side chain allows it to adopt various conformations to optimize these interactions.

Substituent Effects on the Indole Ring System and Peripheral Groups

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the indole ring can fine-tune the electronic nature of the scaffold, affecting target interactions. For instance, studies on certain indole derivatives have shown that EWGs can increase biological activity. researchgate.net In contrast, another study found that methoxy (B1213986) groups (EDGs) at the C-5 or C-6 positions of the indole ring enhanced the anti-tumor activity of certain compounds more than unsubstituted analogs, with the C-6 methoxy group being superior to the C-5. nih.gov The position of the substituent is therefore critical. For example, substitution at the C-4 position of the indole ring was found to be the least favorable for a series of CysLT1 antagonists, whereas substitution at C-7 was most favorable. researchgate.net

Steric Effects: The size and position of substituents can also have profound steric effects. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket or decrease activity by causing steric clashes that prevent the molecule from adopting the optimal conformation for receptor binding. Research on prodolic acid analogs demonstrated that ring substitution, in general, enhanced anti-inflammatory activity by interfering with metabolic hydroxylation, which prolonged the serum half-life. nih.gov

The following table provides examples of how different substituents on the indole ring have influenced the biological activity in various related studies.

| Position | Substituent | Effect on Activity | Compound Series Context | Source(s) |

| C-5 | Methoxy (OCH₃) | Increased | Anti-proliferative activity | nih.gov |

| C-6 | Methoxy (OCH₃) | Strongly Increased | Anti-proliferative activity | nih.gov |

| C-7 | Methoxy (OCH₃) | Favorable | CysLT1 antagonist activity | researchgate.net |

| C-7 | Any Substituent | Greatly Reduced | Anti-proliferative activity | nih.gov |

| C-4 | Any Substituent | Least Favorable | CysLT1 antagonist activity | researchgate.net |

| Ring | General Substitution | Increased | Anti-inflammatory activity (via metabolic blocking) | nih.gov |

Stereochemical Considerations in Biological Activity and Receptor Recognition

While the parent compound 2-(6-fluoro-1H-indol-1-yl)acetic acid is achiral, the introduction of a stereocenter can lead to derivatives with distinct pharmacological properties between enantiomers. Biological systems, such as enzymes and receptors, are inherently chiral, and they often exhibit stereospecific recognition of drug molecules.

A chiral center can be introduced by substitution on the α-carbon of the acetic acid side chain. The resulting (R) and (S) enantiomers may have significantly different binding affinities and efficacies. One enantiomer might fit perfectly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer may bind weakly or not at all.

The development of asymmetric synthesis methods for N-alkylated indoles bearing a stereocenter adjacent to the nitrogen atom has been an area of active research. researchgate.net Such methods are crucial for accessing enantiomerically pure compounds to study their differential effects. In the development of CRTH2 receptor antagonists, which include several indole acetic acid derivatives, stereochemistry was a critical factor. For example, the (S)-enantiomer of a tetrahydrocarbazole derivative was identified as the more potent compound. researchgate.net This underscores the importance of controlling stereochemistry to optimize receptor recognition and maximize therapeutic activity. The synthesis of specific stereoisomers allows for a more precise understanding of the three-dimensional requirements of the target's binding site. nih.gov

Pre Clinical Biological Activities and Mechanistic Pathways of 2 6 Fluoro 1h Indol 1 Yl Acetic Acid and Analogues

Enzyme Inhibition Studies

Cyclooxygenase (COX) Pathway Modulation and Anti-inflammatory Effects

No direct studies evaluating the inhibitory activity of 2-(6-Fluoro-1H-indol-1-yl)acetic acid on cyclooxygenase (COX) enzymes were identified. However, the acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX pathway. nih.govnih.govnih.gov For instance, diclofenac, a phenylacetic acid derivative, is a potent inhibitor of both COX-1 and COX-2. researchgate.net The anti-inflammatory effects of acetic acid itself have been noted in models of colitis. nih.govresearchgate.netmdpi.com Studies on other indole (B1671886) derivatives have shown varied COX inhibition profiles, suggesting that the specific substitution on the indole ring is a critical determinant of activity and selectivity. nih.gov

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition

Direct inhibitory data for this compound against microsomal prostaglandin E synthase-1 (mPGES-1) is not available in the reviewed literature. However, indole-based structures have been a key scaffold in the development of mPGES-1 inhibitors. nih.govfrontiersin.org mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway and is considered a promising target for anti-inflammatory drugs. frontiersin.orglookchem.com The FLAP inhibitor MK-886, which features an indole core, was one of the first identified inhibitors of mPGES-1, although it was not highly selective. researchgate.netnih.gov Subsequent research has focused on modifying the indole scaffold to produce more potent and selective inhibitors of mPGES-1. researchgate.net

Bacterial Cystathionine (B15957) γ-Lyase (bCSE) Modulation for Antibiotic Potentiation

While there is no specific data on the 6-fluoro analogue, research has highlighted the potential of 6-substituted indole derivatives as inhibitors of bacterial cystathionine γ-lyase (bCSE). researchgate.netmdpi.com This enzyme is a key producer of hydrogen sulfide (B99878) (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netmdpi.com Inhibition of bCSE has been shown to enhance the sensitivity of these bacteria to antibiotics. researchgate.net A notable analogue, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), has been identified as a selective inhibitor of bCSE. researchgate.netmdpi.compermmedjournal.ru The synthesis of these inhibitors often uses a 6-bromoindole (B116670) starting material, with modifications made at the N1 position, similar to the structure of this compound. researchgate.netpermmedjournal.ru Another related compound, 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene (MNS1), showed a dissociation constant (Kd) of 0.5 µM for bacterial CSE, which was an order of magnitude lower than for the human enzyme, and it effectively potentiated the effect of gentamicin. acs.org

Table 1: Activity of an Analogue against Bacterial Cystathionine γ-Lyase

| Compound Name | Target | Activity | Source |

|---|

CYP51 Inhibition in Antiparasitic Contexts

Specific inhibitory data for this compound against sterol 14α-demethylase (CYP51) is not available. However, the indole scaffold is a recognized feature in the design of CYP51 inhibitors, particularly in the context of developing treatments for neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi. nih.govcardiff.ac.uk CYP51 is a crucial enzyme in the biosynthesis of sterols required for parasite cell membranes. cardiff.ac.uk Azole-containing compounds are well-known CYP51 inhibitors. cardiff.ac.uknih.gov Research into non-azole inhibitors has explored various heterocyclic scaffolds, including indoles, to achieve potent and selective inhibition of parasitic CYP51 over the human ortholog. nih.govnih.gov For example, 2-aryl-3-azolyl-1-indolyl-propan-2-ols have been designed as analogues of fluconazole, replacing a triazole moiety with an indole scaffold, and have shown potent antifungal activity through CYP51 inhibition. nih.gov

Receptor Modulation and Ligand Binding Assays

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Interactions

Direct ligand binding data for this compound at serotonin receptors 5-HT1A and 5-HT2A were not found. The indole nucleus is a core component of serotonin (5-hydroxytryptamine) and many synthetic ligands that interact with its receptors. acs.orgnih.gov The 5-HT1A and 5-HT2A receptors are important targets in the central nervous system for therapeutic agents. nih.govnih.govunimore.itmdpi.com

For the 5-HT1A receptor, various indole derivatives have been synthesized and evaluated. For example, the compound SYA16263, which contains a pyridinyl piperazine (B1678402) moiety, binds with high affinity to the 5-HT1A receptor (Ki = 1.1 nM). acs.org Further modifications of this structure led to a compound with a Ki of 0.74 nM at 5-HT1A receptors. acs.org

Regarding the 5-HT2A receptor, it is a key target for atypical antipsychotic drugs. nih.gov Indole-containing structures are also found in ligands targeting this receptor. For instance, certain bivalent antagonists based on the M100907 structure, which contains a fluorinated phenyl ring, have shown nanomolar affinity for the 5-HT2A receptor. nih.gov The interaction between 5-HT1A and 5-HT2A receptors is complex, with studies showing that blockade of presynaptic 5-HT1A receptors can indirectly activate 5-HT2A receptors by increasing serotonin availability. nih.gov

Table 2: Binding Affinities of Indole Analogues at Serotonin Receptors

| Compound Name | Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| SYA16263 | 5-HT1A | 1.1 nM | acs.org |

Dopamine (B1211576) D2 Receptor Antagonism

The indole nucleus is a key structural feature in a variety of compounds designed to interact with dopamine receptors. Dopamine antagonists are a class of drugs that block dopamine receptors and are utilized in the management of several conditions, including schizophrenia and bipolar disorder. drugbank.com Research into analogues has explored the modification of the indole ring system to achieve high affinity and selectivity for the dopamine D2 receptor.

In one such study, a series of indole analogues were synthesized and evaluated for their binding affinity to D2-like dopamine receptors. nih.gov These compounds were designed to share structural elements with classical D2 antagonists like haloperidol. nih.gov Notably, two specific methoxy-indole derivatives, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, demonstrated high affinity and selectivity for the D2 receptor over the D3 receptor. nih.gov This highlights the potential of the indole scaffold as a foundation for developing selective D2 receptor antagonists. However, alterations to the indole aromatic ring system in these analogues led to a reduction in both D2 binding affinity and D2 versus D3 selectivity. nih.gov

CRTH2 Receptor Antagonism for Respiratory Diseases

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as GPR44, is a G-protein-coupled receptor for prostaglandin D2 (PGD2). This receptor is implicated in the pathology of allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. nih.govsigmaaldrich.com Consequently, CRTH2 has emerged as a significant therapeutic target, and the development of its antagonists is an active area of research.

The indole acetic acid scaffold, which is the core structure of this compound, is a foundational element in the design of potent and selective CRTH2 antagonists. nih.govtandfonline.com Various families of indole-1-sulfonyl-3-acetic acids and 1-heteroaryl-indole-3-acetic acids have been described as effective CRTH2 antagonists with good oral bioavailability. nih.govsigmaaldrich.comtandfonline.commerckmillipore.com These compounds are being investigated as potential treatments for inflammatory respiratory conditions. tandfonline.comnih.gov For instance, researchers have developed isoquinolinone indole acetic acids that have shown efficacy in animal models of allergic lung inflammation. nih.gov

Estrogen Receptor-alpha (ER-α) Binding Affinity Investigations

The Estrogen Receptor-alpha (ER-α) is a crucial therapeutic target, particularly in the context of hormone-dependent cancers like breast cancer. nih.gov The activity of ER-α is modulated by the binding of ligands, which can be agonists, antagonists, or inverse agonists. nih.gov Investigating the binding affinity of novel compounds to ER-α is a key step in drug discovery.

High-throughput in vitro assays are commonly employed to characterize chemicals that interact with estrogen receptor signaling. nih.gov These assays can directly visualize the binding of compounds to ER-α and can distinguish between agonist- and antagonist-like activities. nih.gov While the indole scaffold is present in some compounds investigated for ER-α interaction, such as cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine, specific preclinical data on the direct binding affinity of this compound for ER-α is not extensively detailed in the available literature. nih.gov

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

G-protein-coupled receptor 84 (GPR84) is recognized as a pro-inflammatory receptor that is primarily expressed on immune cells. liminalbiosciences.com Its expression levels increase significantly under inflammatory stress, making it an attractive therapeutic target for a range of inflammatory and fibrotic diseases, including inflammatory bowel disease and idiopathic pulmonary fibrosis. liminalbiosciences.comnih.gov Inhibition of GPR84 can impede the migration of immune cells like neutrophils and macrophages and decrease the release of cytokines. liminalbiosciences.com

The indole moiety has been identified as a key pharmacophore in the development of novel GPR84 antagonists. Screening of large compound libraries has led to the identification of indole-containing molecules, such as 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, as high-affinity and highly selective competitive antagonists of human GPR84. nih.gov While GPR84 can be activated by medium-chain fatty acids, it is also activated by the indole-containing compound 3,3′-diindolylmethane, which suggests a complex interaction with the receptor. liminalbiosciences.comnih.gov The development of selective GPR84 antagonists based on the indole scaffold is a promising strategy for new anti-inflammatory therapies. liminalbiosciences.com

Anti-proliferative and Anticancer Activities (In Vitro Cell Line Studies)

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to interact with multiple receptors. nih.govresearchgate.net This has led to extensive investigation of indole derivatives for their potential as anticancer agents. nih.govnih.govnih.govnih.gov In vitro studies have demonstrated that a wide array of synthetic and natural indole-containing compounds exhibit anti-proliferative activity against various human cancer cell lines. researchgate.netnih.gov These compounds exert their effects through diverse mechanisms, making them promising candidates for further development in oncology. encyclopedia.pub

Growth Inhibition in Various Cancer Cell Lines (e.g., breast, leukemia, lung, colon)

Numerous studies have quantified the in vitro growth-inhibitory effects of indole analogues across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, has been determined for various derivatives in cell lines derived from breast, leukemia, lung, and colon cancers, among others.

For example, a series of novel indole-based sulfonohydrazides were evaluated against the estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines. nih.gov The 4-chloro substituted derivative (compound 5f) showed significant inhibition of both cell lines, with IC₅₀ values of 13.2 μM and 8.2 μM, respectively. nih.gov In another study, indole-based benzenesulfonamides also demonstrated potent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com

In the context of lung cancer, indole alkaloids such as vallesiachotamine (B1599952) and iso-vallesiachotamine exhibited anti-tumor activity against H1299 human lung cancer cells with IC₅₀ values of 4.24 μM and 3.79 μM, respectively. nih.gov Other synthesized indole derivatives have shown high potency against A549 lung cancer cells, with some compounds achieving IC₅₀ values as low as 0.16 μM. nih.govmdpi.com

The anti-leukemic potential of indole derivatives has also been explored. One optimized compound demonstrated noteworthy potency against a variety of leukemia cell lines, with IC₅₀ values ranging from 0.09 to 1.22 μM, and was particularly effective against the K562 chronic myelogenous leukemia cell line. nih.gov

Furthermore, indole derivatives have shown efficacy against colon cancer cell lines. The β-carboline alkaloid flavopereirine (B1672761) was found to inhibit the viability of several colorectal cell lines, including HCT116 and HT29, with IC₅₀ values of 8.15 μM and 9.58 μM, respectively. nih.gov A different indole-aryl amide derivative was found to be selectively toxic toward HT29 colon cancer cells. nih.govnih.gov

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Indole Analogues

| Compound Class/Name | Cancer Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole Sulfonohydrazide (5f) | Breast | MDA-MB-468 | 8.2 | nih.gov |

| Indole Sulfonohydrazide (5f) | Breast | MCF-7 | 13.2 | nih.gov |

| Flavopereirine | Colon | HCT116 | 8.15 | nih.gov |

| Flavopereirine | Colon | HT29 | 9.58 | nih.gov |

| Indole Analogue (29e) | Leukemia | K562 | 0.09 | nih.gov |

| Iso-vallesiachotamine | Lung | H1299 | 3.79 | nih.gov |

| Vallesiachotamine | Lung | H1299 | 4.24 | nih.gov |

| Indole Derivative (79b) | Lung | A549 | 0.16 | nih.govmdpi.com |

| SK228 | Lung | H1299 | 0.3 | mdpi.com |

Investigations into Cellular Pathways (e.g., oxidative stress, apoptosis)

The anticancer effects of indole derivatives are often mediated by their ability to interfere with critical cellular pathways, leading to cell cycle arrest and programmed cell death (apoptosis). nih.govmdpi.com Apoptosis is a crucial process for eliminating damaged or cancerous cells, and its induction is a key strategy for many chemotherapeutic agents. nih.gov

Several indole analogues have been shown to induce apoptosis in cancer cells. mdpi.com For example, some indole-aryl amides cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. nih.govnih.gov Similarly, certain 28-indole-betulin derivatives cause MCF-7 breast cancer cells to arrest in the G1 phase and induce apoptosis. nih.gov The mechanism often involves the modulation of apoptosis-related proteins, such as increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2). nih.govmdpi.com

Oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), is another pathway implicated in the anticancer activity of some indole compounds. mdpi.comresearchgate.net An increase in intracellular ROS can damage cellular components like DNA and proteins, ultimately triggering apoptosis. mdpi.comresearchgate.net For instance, the indole derivative SK228 was found to enhance mitochondrial ROS production and inflict DNA damage in lung cancer cells, leading to mitochondria-dependent cell death. mdpi.com Similarly, certain benzo[f]indole-4,9-dione derivatives reduce the viability of triple-negative breast cancer cells through the accumulation of ROS, which in turn activates pro-apoptotic pathways. mdpi.com The oxidative activation of indole-3-acetic acid itself by enzymes like horseradish peroxidase can generate cytotoxic species that induce lipid peroxidation and DNA damage, highlighting a potential role for oxidative pathways in the therapeutic action of this class of compounds. researchgate.net

Antimicrobial Efficacy

The indole nucleus is a common scaffold in compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects. frontiersin.org The introduction of a fluorine atom to the indole ring can significantly modulate the biological activity of the parent compound.

Analogues of this compound have demonstrated notable antibacterial properties. For instance, a series of novel 1H-indole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com The findings revealed that all synthesized compounds exhibited significant antibacterial activity. nanobioletters.com

Another study focused on Schiff base triazoles derived from Indole-3-acetic acid. These compounds were tested against a panel of bacteria, including Gram-positive (S. aureus, B. subtilis), Gram-negative (Pseudomonas aeruginosa, K. pneumoniae, E. coli), and resistant bacterial strains. Several of these derivatives displayed considerable activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 25 μg/mL. nih.gov

The antibacterial activity of acetic acid itself has also been well-documented against a variety of pathogens relevant to wound infections, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus. Studies have shown that acetic acid can inhibit the growth of these key burn wound pathogens at dilute concentrations and is effective against both planktonic bacteria and biofilms. nih.govresearchgate.net

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1H-Indole derivatives | Bacillus subtilis (Gram-positive) | Significant | nanobioletters.com |

| 1H-Indole derivatives | Escherichia coli (Gram-negative) | Significant | nanobioletters.com |

| Schiff base triazoles from Indole-3-acetic acid | P. aeruginosa, K. pneumoniae, E. coli, MRSA | MIC values from 3.12 to 25 μg/mL | nih.gov |

| Acetic Acid | P. aeruginosa, A. baumannii, S. aureus | Inhibits planktonic growth and biofilms | nih.govresearchgate.net |

The antifungal potential of indole derivatives has also been an area of active research. In a study investigating novel 1H-indole derivatives, the synthesized compounds were evaluated for their antifungal activity against Aspergillus niger and Candida albicans. The results indicated that all the tested compounds demonstrated significant antifungal activity. nanobioletters.com

Furthermore, research on trifluoromethyl substituted indole and spiro indole derivatives has shown their potential as antifungal agents. asianpubs.org Another study on indole Schiff base compounds reported their antifungal activities against a range of fungal strains, with some compounds showing high inhibition rates. preprints.org Specifically, certain indole derivatives exhibited broad-spectrum antifungal activity against fungi such as Fusarium graminearum, Fusarium oxysporum, and Candida albicans. preprints.org

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1H-Indole derivatives | Aspergillus niger | Significant | nanobioletters.com |

| 1H-Indole derivatives | Candida albicans | Significant | nanobioletters.com |

| Trifluoromethyl substituted indole derivatives | Not specified | Antifungal potential | asianpubs.org |

| Indole Schiff base compounds | Fusarium graminearum, F. oxysporum, C. albicans | High inhibition rates | preprints.org |

Anti-inflammatory Properties and Immunomodulation

Indole derivatives, including indole-3-acetic acid (IAA), have been shown to possess anti-inflammatory and immunomodulatory properties. These compounds can influence various pathways involved in the inflammatory response.

Research on indole-3-acetic acid (IAA) has demonstrated its ability to attenuate inflammatory responses. In a study using a mouse model of sepsis, acetic acid administration was found to alleviate the inflammatory response by reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net Furthermore, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, IAA significantly suppressed the secretion of proinflammatory cytokines including IL-1β, IL-6, and monocyte chemoattractant protein-1 (MCP-1). mdpi.comnih.govnih.gov This suggests a direct modulatory effect on key inflammatory signaling pathways. The anti-inflammatory effects of acetic acid are thought to be mediated, at least in part, by increasing the expression of TRIM40, which can regulate the Toll-like receptor 4 (TLR4) signaling pathway. nih.govresearchgate.net

Oxidative stress is intricately linked to inflammation, and compounds that can mitigate oxidative damage often exhibit anti-inflammatory effects. Indole-3-acetic acid has been shown to protect against oxidative stress. nih.govnih.gov In a study on RAW264.7 macrophages, IAA was found to reduce the generation of reactive oxygen species (ROS) and nitric oxide (NO) induced by LPS. mdpi.comnih.gov The mechanism behind this antioxidant activity involves the induction of heme oxygenase-1 (HO-1) and a direct scavenging action on free radicals. mdpi.comnih.gov

Furthermore, IAA has been shown to enhance the defenses of Escherichia coli against various stress conditions, including oxidative stress. unina.it In vivo studies have also suggested that IAA administration can increase phagocytic capacity without prooxidant effects, indicating a favorable balance in its immunomodulatory and antioxidant activities. nih.gov

Derivatives, Analogues, and Prodrug Strategies Based on the 2 6 Fluoro 1h Indol 1 Yl Acetic Acid Template

Design and Synthesis of Novel Scaffolds with Fluorinated Indole (B1671886) Acetic Acid Moieties

The design of new chemical entities based on the 2-(6-Fluoro-1H-indol-1-yl)acetic acid template involves creating novel molecular frameworks that retain the key pharmacophoric elements while exploring new chemical space. A primary synthetic strategy for elaborating the fluorinated indole core is the Friedel-Crafts reaction. This reaction allows for the introduction of various substituents onto the indole ring, leading to a diverse array of derivatives. mdpi.com

For instance, the reaction of 6-fluoroindole (B127801) with chalcones in the presence of a bimetallic iron–palladium catalyst system can produce complex bis-heteroaryl propanone scaffolds. mdpi.com This method demonstrates the utility of the fluorinated indole as a nucleophile to build larger, more complex molecules with potential therapeutic applications. mdpi.com The synthesis process is efficient, often requiring low catalyst loading and proceeding under simple procedural conditions. mdpi.com

Other synthetic approaches include N-alkylation of the indole nitrogen with various haloacetic acid esters, followed by hydrolysis to yield the desired acetic acid moiety. Modifications can also be made at other positions of the indole ring prior to or after the introduction of the acetic acid side chain. Techniques such as fluoroacetylation can be employed to add fluorinated ketone groups, further diversifying the available scaffolds. acs.org The goal of these synthetic endeavors is to generate libraries of compounds that can be screened for desired biological activities.

Table 1: Synthetic Strategies for Novel Scaffolds

| Strategy | Reaction Type | Reagents/Catalysts | Resulting Scaffold |

|---|---|---|---|

| Indole Acylation | Friedel-Crafts Acylation | Fluorinated Acetic Acids | Fluoromethyl Indol-3-yl Ketones acs.org |

| Indole Alkylation | Friedel-Crafts Alkylation | Chalcones, Fe-Pd Catalyst | Bis-heteroaryl Propanones mdpi.com |

| Side Chain Introduction | N-alkylation | Haloacetic acid esters | N-substituted Indole Acetic Acids |

| Cyclization | Intramolecular Cyclization | Chloroacetylchloride | Azetidinone-fused Indoles researchgate.net |

Bioisosteric Replacements and Pharmacophore Modifications for Enhanced Activity

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological, pharmacokinetic, or toxicological profile. u-tokyo.ac.jpdrughunter.com This involves replacing a functional group with another group that has similar physical or chemical properties. For the this compound template, several bioisosteric replacements can be envisioned to enhance biological activity.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common site for modification. It is often replaced with other acidic functional groups like tetrazoles. drughunter.com 5-substituted 1H-tetrazoles are widely recognized non-classical bioisosteres of carboxylic acids, maintaining comparable acidity while offering greater lipophilicity, which can influence membrane permeability and oral bioavailability. drughunter.com Other potential replacements include hydroxamic acids, acylsulfonamides, and various acidic heterocycles like 5-oxo-1,2,4-oxadiazoles. drughunter.com

Indole Ring Bioisosteres: The indole nucleus itself can be replaced. Azaindoles, where a carbon atom in the benzene (B151609) ring portion of indole is replaced by a nitrogen atom, are common bioisosteres. nih.gov This substitution can alter the molecule's pKa, solubility, lipophilicity, and hydrogen bonding capacity, potentially leading to improved target binding and better ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Fluorine Replacement: The substitution of hydrogen with fluorine is a classic monovalent bioisosteric replacement. u-tokyo.ac.jp The fluorine atom on the indole ring can influence the molecule's electronic properties and metabolic stability. Further modifications could involve shifting the position of the fluorine or introducing additional halogen atoms to fine-tune activity. rsc.org

Table 2: Bioisosteric Modifications and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | 5-Substituted Tetrazole | Improve metabolic stability, increase lipophilicity, maintain acidity. drughunter.com |

| Indole Ring | Azaindole (e.g., 7-Azaindole) | Modulate pKa, solubility, and hydrogen bonding; alter target binding. nih.gov |

| Hydrogen (-H) | Fluorine (-F) | Enhance metabolic stability, alter electronic properties, increase binding affinity. u-tokyo.ac.jpnih.gov |

| Amide Linker | Triazole, Oxadiazole | Increase metabolic stability, mimic hydrogen bonding properties. drughunter.com |

Strategies for Enhancing Target Selectivity and Potency in Pre-clinical Development

A primary goal in drug development is to optimize a compound's selectivity for its intended biological target over other related targets, thereby minimizing off-target effects. Simultaneously, enhancing potency—the concentration of the drug required to produce a defined effect—is crucial. Several rational design strategies can be employed to achieve these goals for derivatives of this compound.

Exploiting Structural Differences: One effective strategy is to design ligands that exploit subtle differences between the target and off-target proteins. This can be achieved by introducing functional groups that form specific interactions (e.g., hydrogen bonds, electrostatic interactions) with unique residues in the target's binding site that are not present in off-targets. nih.gov For example, if a target protein has a negatively charged aspartate residue in its active site, designing a derivative with a complementary positively charged group can significantly enhance both potency and selectivity. nih.gov

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and electrostatic potential is critical. The strategic placement of polar or charged groups can optimize interactions within the target's binding pocket and disfavor binding to off-targets with different electrostatic environments. nih.gov The introduction of the fluorine atom in the parent compound is an example of this, as it alters the local electronic environment.

Conformational Restriction: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation that is preferred by the target receptor. This can be achieved by incorporating cyclic structures or bulky groups that restrict bond rotation. This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher affinity and potency.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is essential. By synthesizing a series of analogues with focused modifications—for example, varying the substituents on the indole ring or altering the length and nature of the acetic acid linker—researchers can identify which molecular features are critical for potency and which can be modified to improve selectivity.

Table 3: Strategies for Improved Potency and Selectivity

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Target-Specific Interactions | Introduce groups that bind to unique residues in the target's active site. | Enhanced selectivity and potency. nih.gov |

| Charge Optimization | Modify ligand charges to complement the electrostatic environment of the target. | Improved binding affinity and selectivity. nih.gov |

| Conformational Control | Introduce rigid elements to lock the molecule in its bioactive conformation. | Increased potency by reducing the entropic cost of binding. |

| Displacing High-Energy Water | Design ligands to displace unstable water molecules from the binding site. | Increased binding affinity (potency). nih.gov |

| Systematic SAR | Synthesize and test a focused library of analogues to map key interactions. | Identification of the optimal pharmacophore for potency and selectivity. |

Future Research Directions and Translational Potential Pre Clinical Focus

Elucidation of Novel Biological Targets for 2-(6-Fluoro-1H-indol-1-yl)acetic acid and its Analogues

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, capable of interacting with a multitude of biological targets. For this compound, a key area of future research will be the identification of its specific molecular targets. Based on the activity of related compounds, several promising avenues exist.

One of the most intriguing potential targets is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis. oup.comnih.gov Indole derivatives, particularly those produced from tryptophan metabolism by microbiota, are known to be potent AhR ligands. oup.comresearchgate.net Halogenated indoles have also been shown to activate AhR in a concentration-dependent manner, suggesting that the fluorine moiety in this compound could modulate its binding affinity and functional activity at this receptor. nih.gov Future studies should investigate the ability of this compound to bind to and activate the AhR signaling pathway, which could have therapeutic implications for inflammatory and autoimmune diseases. nih.gov

Beyond the AhR, other potential targets for fluorinated indole derivatives have been identified in the context of oncology. These include:

Receptor Tyrosine Kinases (RTKs) : Many indole derivatives, such as sunitinib, are potent inhibitors of RTKs like VEGFR, which are crucial for tumor angiogenesis. rsc.org

Tubulin Polymerization : Certain indole-based compounds have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy. nih.gov

Matrix Metalloproteinases (MMPs) : Novel indole derivatives have been developed as selective inhibitors of proMMP-9 activation, which is involved in neurodegenerative diseases. nih.gov

The following table summarizes potential biological targets for indole derivatives based on preclinical research, which could be relevant for this compound.

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Transcription Factors | Aryl Hydrocarbon Receptor (AhR) | Inflammatory Diseases, Cancer |

| Protein Kinases | Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer (Anti-angiogenesis) |

| Cytoskeletal Proteins | Tubulin | Cancer |

| Proteases | Matrix Metalloproteinase-9 (MMP-9) | Neurodegenerative Diseases |

Development of Advanced In Vitro and Ex Vivo Research Models for Efficacy Assessment

To accurately predict the in vivo efficacy of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures. The development and utilization of advanced in vitro and ex vivo models will be crucial.

Three-dimensional (3D) in vitro models , such as tumor spheroids and organoids, offer a more physiologically relevant environment by recapitulating the complex cell-cell and cell-matrix interactions found in vivo. nih.govmdpi.com These models are invaluable for assessing the anti-cancer activity of novel compounds, as they can mimic aspects of the tumor microenvironment, including hypoxia and nutrient gradients, which influence drug response. crownbio.comnih.gov For instance, 3D spheroid models have been successfully used to evaluate the efficacy of various cancer therapies, demonstrating their utility as a bridge between 2D cultures and animal models. mdpi.com

Ex vivo models using fresh human tissue represent a significant step towards personalized medicine. nc3rs.org.ukbitesizebio.com These platforms allow for the screening of drug responses on patient-derived tumor tissues, preserving the native tumor architecture and microenvironment. crownbio.comnc3rs.org.uk This approach can provide highly translatable data on the efficacy of a compound like this compound in a setting that closely mirrors the clinical scenario. nc3rs.org.uktechnologynetworks.com Such models are particularly useful for evaluating therapies in complex diseases like cancer, where patient heterogeneity is a major challenge. nc3rs.org.uk

The table below outlines the advantages of these advanced models for preclinical drug assessment.

| Model Type | Key Features | Advantages for Efficacy Assessment |

| 3D Spheroids/Organoids | Self-assembling cell aggregates, mimic tissue architecture. nih.gov | More accurate representation of tumor microenvironment, better prediction of in vivo drug response compared to 2D cultures. crownbio.comnih.gov |

| Ex Vivo Human Tissue | Fresh patient-derived tissue cultured outside the body. nc3rs.org.ukbitesizebio.com | Preserves native tumor heterogeneity and microenvironment, enables personalized drug response profiling. crownbio.comnc3rs.org.uk |

Rational Design of Next-Generation Fluorinated Indole Acetic Acid Analogues with Improved Profiles

Rational drug design will be a cornerstone for optimizing the therapeutic potential of this compound. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance various properties of a drug candidate. researchgate.netnih.gov Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target. nih.gov

For instance, the strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the compound's half-life. nih.gov Furthermore, fluorine can alter the acidity (pKa) of nearby functional groups, which can impact a compound's pharmacokinetic profile, including oral absorption and bioavailability. nih.gov A case study on fluoroanisoles demonstrated that different degrees of fluorination have a strong impact on physicochemical and pharmacokinetic properties. nih.gov

Exploration of Combination Therapies with Existing Pre-clinical Agents

The future of many therapeutic areas, particularly oncology, lies in combination therapies that target multiple pathways simultaneously. Investigating the synergistic potential of this compound with other preclinical agents is a promising research direction.

Given that many indole derivatives exhibit anti-angiogenic properties, combining this compound with agents that have complementary mechanisms of action could lead to enhanced anti-tumor efficacy. rsc.org For example, a synergistic effect has been observed in preclinical models with the combination of sunitinib, an indole-containing RTK inhibitor, and an EGFR inhibitor for the treatment of non-small cell lung cancer. rsc.org

Another exciting avenue is the combination with immunotherapy. researchgate.net The immune system plays a critical role in controlling tumor growth, and combining targeted therapies with immune checkpoint inhibitors or other immunomodulatory agents has shown significant promise. mdpi.comnih.gov If this compound is found to modulate the tumor microenvironment or have immunomodulatory effects, for instance through the AhR, combining it with an immune checkpoint inhibitor could lead to a more robust and durable anti-tumor response. oup.com

The table below provides examples of potential combination strategies for indole derivatives based on preclinical evidence.

| Indole Derivative Class | Combination Agent Class | Rationale for Combination |

| RTK Inhibitors (e.g., Sunitinib) | EGFR Inhibitors | Targeting multiple growth factor pathways. rsc.org |

| Indole Derivatives | Immune Checkpoint Inhibitors | Enhancing anti-tumor immune response. researchgate.netnih.gov |

| Indole Derivatives | Standard Chemotherapy | Overcoming drug resistance, synergistic cytotoxicity. nih.gov |

| Indole Derivatives | Antibiotics | Synergistic action against drug-resistant bacteria. nih.gov |

Investigation into the Natural Occurrence and Metabolic Roles of Indole Acetic Acid Derivatives

While this compound is a synthetic compound, its core structure, indole-3-acetic acid (IAA), is a naturally occurring molecule in mammals. biocrates.com IAA is a metabolite of the essential amino acid tryptophan, produced by both endogenous cellular processes and, to a large extent, by the gut microbiota. biocrates.com

Recent research has highlighted the multifaceted roles of IAA in human health and disease. It is recognized as a signaling molecule that can influence immune function and inflammation, largely through its interaction with the AhR. oup.combiocrates.com However, at elevated levels, IAA has been identified as a uremic toxin that can contribute to cardiovascular and kidney dysfunction. nih.govmdpi.comnih.gov

Understanding the endogenous metabolism and physiological roles of IAA and its derivatives is crucial for several reasons. Firstly, it can provide insights into the potential on-target and off-target effects of synthetic analogues like this compound. Secondly, it can inform the development of biomarkers to monitor the therapeutic response or potential toxicity of such compounds. The metabolic pathways of IAA in human cells, including its conversion to indole-3-aldehyde and indole acetyl glutamine, are key areas for further investigation. biocrates.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(6-Fluoro-1H-indol-1-yl)acetic acid, and how can purity be ensured?

- Methodology :

- Fluorination and Acetylation : Start with 6-fluoroindole as the precursor. Introduce the acetic acid moiety via acetylation using reagents like bromoacetic acid under basic conditions (e.g., NaH in DMF). Optimize reaction time and temperature (e.g., 50–80°C for 12–24 hours) to avoid side products .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 5:5 to 6:4) to isolate the product. Confirm purity via HPLC (>95%) and characterize using (e.g., δ 5.01 ppm for -CH-COOH) and mass spectrometry .

Q. How is the structural integrity of this compound validated experimentally?

- Techniques :

- Spectroscopy : Compare experimental , , and FT-IR data with computational predictions (e.g., DFT/B3LYP/6-311++G(d,p) basis set). For example, the carbonyl stretch (C=O) in IR should align with theoretical values (~1700 cm) .

- X-ray Crystallography : If single crystals are obtained, refine structures using SHELXL .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for fluorinated indole derivatives?

- Approach :

- DFT Calculations : Optimize molecular geometry using Gaussian09 and calculate vibrational frequencies. Discrepancies between experimental and theoretical IR/Raman peaks (e.g., indole ring vibrations at 1600–1400 cm) may arise from solvent effects or crystal packing .

- NMR Chemical Shift Predictions : Use GIAO (Gauge-Independent Atomic Orbital) methods to model and shifts. Adjust for solvent polarity (e.g., DMSO-d vs. CDCl) .

Q. What strategies optimize reaction yields for fluorinated indole acetic acid derivatives under green chemistry principles?

- Key Considerations :

- Catalyst Screening : Test eco-friendly catalysts (e.g., FeCl or biocatalysts) to reduce reliance on hazardous reagents. Monitor reaction progress via TLC.